molecular formula C8H18NO3S- B1260310 Octylsulfamate

Octylsulfamate

Cat. No. B1260310
M. Wt: 208.3 g/mol
InChI Key: OGEUVWJPDIDHBN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Octylsulfamate is an organic sulfamate oxoanion that is the conjugate base of octylsulfamic acid. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of an octylsulfamic acid.

Scientific Research Applications

  • Medicinal Chemistry Applications:

    • Octylsulfamate has been identified as an inhibitor of the zinc enzyme carbonic anhydrase, with implications in antitumor properties, mainly for hypoxic tumors that overexpress certain isozymes. This compound shows potent inhibitory properties against cytosolic isozymes I and II and the tumor-associated isozyme IX, which are involved in tumorigenicity (Winum et al., 2003).
    • In another study, sulfamide analogs of oleoylethanolamide, which include long-chain alkyl sulfamides like Octylsulfamate, were found to activate the peroxisome proliferator-activated receptor alpha (PPARalpha) and induce anorexic effects in vivo, suggesting potential in the development of hypolipidemic compounds (Cano et al., 2007).
  • Environmental Science Applications:

    • In the field of environmental science, Octylsulfamate was mentioned in a study for the sensitive analysis of perfluorinated alkyl acids in drinking water. The method developed for this analysis is significant for epidemiological research to assess exposure to various chemicals (Dasu et al., 2017).
  • Material Science Applications:

    • In material science, Octylsulfamate has been used in the synthesis of amphiphilic alginate-amide derivatives for microencapsulation applications. This demonstrates its utility in creating microcapsules for encapsulating certain substances, thereby showing potential in controlled release and drug delivery systems (Yang et al., 2011).
    • Another study focused on the encapsulation of octyl methoxycinnamate, where Octylsulfamate may be relevant. The study explored the influence of encapsulation on percutaneous absorption, indicating the importance of Octylsulfamate in developing sunscreen formulations and other topical applications (Jiménez et al., 2004).

properties

Product Name

Octylsulfamate

Molecular Formula

C8H18NO3S-

Molecular Weight

208.3 g/mol

IUPAC Name

N-octylsulfamate

InChI

InChI=1S/C8H19NO3S/c1-2-3-4-5-6-7-8-9-13(10,11)12/h9H,2-8H2,1H3,(H,10,11,12)/p-1

InChI Key

OGEUVWJPDIDHBN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCNS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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